molecular formula C14H16ClNO B12582248 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one CAS No. 637362-28-8

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one

Cat. No.: B12582248
CAS No.: 637362-28-8
M. Wt: 249.73 g/mol
InChI Key: CROUWYIAKLVLNP-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one is a compound of significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a piperidin-4-one moiety

Preparation Methods

The synthesis of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one typically involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidin-4-one in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can be optimized to reduce waste and improve overall efficiency .

Chemical Reactions Analysis

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction and gene expression .

Properties

CAS No.

637362-28-8

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)prop-2-enyl]piperidin-4-one

InChI

InChI=1S/C14H16ClNO/c15-13-5-3-12(4-6-13)2-1-9-16-10-7-14(17)8-11-16/h1-6H,7-11H2

InChI Key

CROUWYIAKLVLNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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